(S)-4-aminobutane-1,2-diol
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Overview
Description
(S)-4-aminobutane-1,2-diol is an organic compound with the molecular formula C4H11NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-aminobutane-1,2-diol can be achieved through several methods. One common approach involves the reduction of 4-nitrobutane-1,2-diol using hydrogen gas in the presence of a palladium catalyst. Another method includes the use of sodium borohydride as a reducing agent under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. These processes often use catalytic hydrogenation due to its efficiency and cost-effectiveness. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-4-aminobutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substituting hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce primary amines .
Scientific Research Applications
(S)-4-aminobutane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-aminobutane-1,2-diol involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This reactivity is due to the presence of both amino and hydroxyl functional groups, which can participate in various chemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-1-Amino-2-methylbutane-2,3-diol
- (1R,2S)-2-Phenylcyclopropanaminium
Uniqueness
(S)-4-aminobutane-1,2-diol is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C4H11NO2 |
---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2S)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
InChI Key |
ARZSRJNMSIMAKS-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)[C@@H](CO)O |
Canonical SMILES |
C(CN)C(CO)O |
Origin of Product |
United States |
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